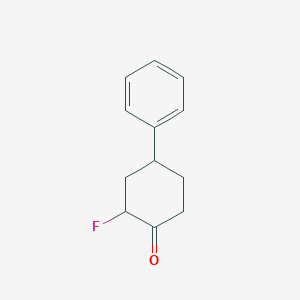

2-Fluoro-4-phenylcyclohexan-1-one

Description

BenchChem offers high-quality 2-Fluoro-4-phenylcyclohexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-phenylcyclohexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-phenylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOVRZUAAURWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(CC1C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Fluoro-4-phenylcyclohexan-1-one

Executive Summary

The target molecule, 2-Fluoro-4-phenylcyclohexan-1-one , represents a critical pharmacophore in the development of neuroactive agents and metabolic modulators.[1] The introduction of fluorine at the

This guide details two distinct synthetic pathways:

-

Route A (Racemic/Scalable): A robust electrophilic fluorination using Selectfluor®, optimized for gram-scale production.[1]

-

Route B (Asymmetric/High-Precision): An organocatalytic approach yielding high enantiomeric excess (>90% ee) for chiral-specific biological assays.[1]

Retrosynthetic Analysis & Strategic Disconnection

The synthesis is most logically disconnected at the C2-F bond.[1] The inherent symmetry of the starting material, 4-phenylcyclohexanone , simplifies the regiochemical challenge, as both

-

Precursor: 4-Phenylcyclohexanone (Commercially available, CAS: 4894-75-1).[1]

-

Key Transformation: Electrophilic

-fluorination via enol/enamine intermediates.[1] -

Stereochemical Control: The bulky phenyl group at C4 locks the cyclohexane ring into a chair conformation with the phenyl group in the equatorial position (

). This conformational lock directs the incoming electrophile.[1]

Figure 1: Retrosynthetic disconnection relying on electrophilic trapping of the enol tautomer.[1]

Route A: Scalable Racemic Synthesis (Selectfluor® Protocol)[1]

This route utilizes Selectfluor® (F-TEDA-BF4) , a stable, non-volatile electrophilic fluorinating agent.[1] It is superior to N-fluorobenzenesulfonimide (NFSI) for scale-up due to easier handling and higher reactivity in polar solvents.[1]

Mechanistic Insight

The reaction proceeds via the acid-catalyzed formation of the enol tautomer of 4-phenylcyclohexanone.[1] Selectfluor transfers a fluorine atom to the electron-rich enol double bond.[1] While a Single Electron Transfer (SET) mechanism has been proposed for Selectfluor, in ketone fluorination, an

Experimental Protocol

Reagents:

-

4-Phenylcyclohexanone (1.0 equiv)[1]

-

Selectfluor® (1.1 equiv)[1]

-

Solvent: Acetonitrile (MeCN) or Methanol (MeOH)[1]

-

Catalyst: Sulfuric acid (

, 5 mol%) or molecular iodine (

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 4-phenylcyclohexanone (1.74 g, 10 mmol) and MeCN (40 mL).

-

Activation: Add concentrated

(25 -

Fluorination: Add Selectfluor® (3.90 g, 11 mmol) in one portion.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Self-Validating Check: Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexane).[1] The starting material (

) should disappear; the mono-fluorinated product (

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel, Gradient 5%

15% EtOAc in Hexanes).

Expected Yield: 75–85% Diastereoselectivity: Typically yields a mixture of cis and trans isomers (approx 3:1 ratio favoring the thermodynamic product where F is equatorial).

Route B: Asymmetric Synthesis (Organocatalytic)[1]

For drug development requiring specific enantiomers, the method developed by the MacMillan group (JACS 2011) is the gold standard. This utilizes a Cinchona alkaloid-derived primary amine catalyst to form a chiral enamine intermediate.[1][3][4]

Mechanistic Pathway

The primary amine catalyst condenses with the ketone to form an enamine.[1] The chiral scaffold of the catalyst blocks one face of the enamine, forcing the bulky NFSI reagent to approach from the opposite side.

Figure 2: Catalytic cycle showing enamine activation and facial selectivity.[1]

Experimental Protocol

Reagents:

-

4-Phenylcyclohexanone (1.0 equiv)[1]

-

NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv)[1]

-

Catalyst: (9-amino-9-deoxy-epi-cinchonine) (10 mol%)[1]

-

Co-catalyst: Trichloroacetic acid (TCA) (10 mol%)[1]

-

Solvent: THF or MTBE[1]

Workflow:

-

Catalyst Formation: In a vial, combine the Cinchona amine catalyst and TCA in THF at room temperature for 5 minutes to form the active salt.

-

Substrate Addition: Add 4-phenylcyclohexanone (1.0 equiv).

-

Cooling: Cool the reaction mixture to -20°C (Cryostat or acetone/dry ice bath). Low temperature is critical for high enantioselectivity.[1]

-

Addition: Add NFSI (1.2 equiv) and stir at -20°C for 24 hours.

-

Quench: Add cold saturated

solution. -

Extraction: Extract with

, dry, and concentrate. -

Purification: Flash chromatography (Silica, 10% EtOAc/Hexane).

Data Profile:

-

Yield: ~85%

-

Enantiomeric Excess (ee): >95% (Determined by Chiral HPLC).[1]

-

Diastereomeric Ratio (dr): >20:1 (Trans isomer, F-axial, usually favored kinetically in this specific catalytic pocket).[1]

Data Summary & Comparison

| Feature | Route A (Selectfluor) | Route B (Organocatalytic) |

| Primary Utility | Scale-up, Scaffold synthesis | SAR studies, Chiral synthesis |

| Reagent Cost | Low/Medium | High (Catalyst + NFSI) |

| Reaction Time | 4–6 Hours | 24+ Hours |

| Temperature | 60°C (Reflux) | -20°C |

| Stereocontrol | Low (Racemic, dr ~3:[1]1) | High (97% ee, dr >20:[1]1) |

| Safety Profile | High (Selectfluor is stable) | Moderate (NFSI is stable but sensitive) |

Characterization & Self-Validation

Verification of the product requires careful analysis of the

NMR Signature[1][5][6]

-

NMR (376 MHz,

-

Look for a distinct signal around -180 to -200 ppm .[1]

-

Multiplicity: The signal will be a doublet of doublets (dd) or a multiplet due to Geminal H-F coupling (

Hz) and Vicinal H-F coupling ( -

Diagnostic: The coupling constant

is typically large (~40-50 Hz), while

-

Mass Spectrometry[1]

-

GC-MS / LC-MS: Parent ion

expected at 193.1 m/z .[1] -

Fragmentation: Loss of HF (M-20) is a common fragmentation pathway for

-fluoroketones.[1]

Safety & Handling

-

Selectfluor: While stable, it is an oxidizer.[1][5] Avoid contact with strong reducing agents.[1]

-

HF Generation: Both routes generate stoichiometric amounts of HF (or HF salts) as a byproduct.[1] Glassware etching is minimal in short reactions, but calcium gluconate gel should be available in the lab in case of skin exposure to reaction media.

-

Waste: Dispose of aqueous washes containing fluoride in designated hazardous waste containers (segregated from standard organic solvents).

References

-

Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A vital reagent in the business of fluorination.[1][6] Journal of Fluorine Chemistry.

-

MacMillan, D. W. C., et al. (2011).[1][3] Enantioselective Organocatalytic

-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. -

Umemoto, T. (1996).[1] Electrophilic Fluorinating Agents: N-Fluoropyridinium Salts. Chemical Reviews, 96(5), 1757–1778.

-

Stavber, S., & Zupan, M. (2005).[5][6] Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica.

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic data for 2-Fluoro-4-phenylcyclohexan-1-one

Technical Whitepaper: Spectroscopic Characterization and Conformational Analysis of 2-Fluoro-4-phenylcyclohexan-1-one

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-Fluoro-4-phenylcyclohexan-1-one , a critical intermediate in the synthesis of fluorinated bioisosteres.[1] The introduction of a fluorine atom at the

This document details the synthesis, purification, and rigorous characterization of the compound, with a specific focus on distinguishing between the cis- and trans- diastereomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Synthetic Context & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via electrophilic fluorination. The presence of the phenyl group at the C4 position serves as a "conformational anchor," simplifying the stereochemical analysis by locking the cyclohexane ring into a specific chair conformation.

Synthesis Workflow

The standard protocol utilizes Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) reacting with the silyl enol ether or directly with the ketone in acetonitrile.[1]

Figure 1: Electrophilic fluorination pathway via silyl enol ether activation to ensure regioselectivity at the C2 position.[1]

Purification Protocol

-

Method: Flash Column Chromatography.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Hexane:Ethyl Acetate (gradient 95:5 to 85:15).[1]

-

Separation: The trans isomer (axial fluorine) typically elutes before the cis isomer (equatorial fluorine) due to the lower polarity of the axial conformer (dipole cancellation).

Nuclear Magnetic Resonance (NMR) Profiling

The stereochemistry of 2-fluoro-4-phenylcyclohexan-1-one is defined by the relative orientation of the Fluorine (C2) and Phenyl (C4) groups.[1]

-

Conformational Lock: The bulky phenyl group prefers the equatorial position (

-value = 2.8 kcal/mol). -

Trans-Isomer: Fluorine is axial (C2-F bond is anti-parallel to C4-Ph).[1]

-

Cis-Isomer: Fluorine is equatorial (C2-F bond is syn to C4-Ph).[1]

H NMR Data (400 MHz, CDCl )

The diagnostic signal is the proton at C2 (H-2), which couples to both the fluorine (

| Parameter | Trans-Isomer (Axial F) | Cis-Isomer (Equatorial F) | Mechanistic Explanation |

| H-2 Shift ( | 4.95 – 5.15 ppm | 4.80 – 5.00 ppm | Deshielding by geminal fluorine.[1] |

| Multiplicity | Doublet of Multiplets (dm) | Doublet of Doublets of Doublets (ddd) | Determined by |

| 48 – 50 Hz | 48 – 50 Hz | Large geminal H-F coupling characteristic of | |

| Small ( | Large (~10-12 Hz) | Trans: H-2 is equatorial; coupling to H-3(ax) is eq-ax (small).Cis: H-2 is axial; coupling to H-3(ax) is ax-ax (large).[1] |

F NMR Data (376 MHz, CDCl )

Fluorine chemical shifts are highly sensitive to the axial/equatorial environment.

-

Trans-Isomer (Axial F):

-190 to -195 ppm.[1]-

Note: Axial fluorines in cyclohexanones are typically shielded relative to equatorial ones.[1]

-

-

Cis-Isomer (Equatorial F):

-180 to -185 ppm.[1]

Stereochemical Logic Tree

Use the following logic flow to assign the stereochemistry of your specific fraction:

Figure 2: Decision tree for stereochemical assignment based on vicinal proton-proton coupling constants.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a rapid method to assess the position of the fluorine atom relative to the carbonyl group. The

Carbonyl Stretching Frequencies ( )

| Isomer | Frequency (cm | Explanation |

| Parent Ketone | ~1715 | Standard saturated cyclohexanone stretch.[1] |

| Cis-Isomer (Eq F) | 1740 – 1755 | High Shift. The C-F and C=O dipoles are nearly parallel (aligned), increasing the double-bond character of the carbonyl. |

| Trans-Isomer (Ax F) | 1720 – 1730 | Low Shift. The C-F and C=O dipoles are roughly perpendicular; the field effect is minimized. |

Protocol:

-

Prepare a thin film (neat) or KBr pellet.[1]

-

Acquire spectrum (16 scans min, 4 cm

resolution).[1] -

Zoom in on 1700–1800 cm

region.[1] -

Interpretation: A doublet in this region often indicates a mixture of diastereomers.

Mass Spectrometry (MS)

-

Ionization: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (

): m/z 192.[1] -

Key Fragments:

References

-

Synthesis & Diastereoselectivity

-

Conform

-Fluorocyclohexanones:-

Abraham, R. J., et al. "Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study." Journal of the Chemical Society, Perkin Transactions 2.[2]

-

-

General Spectroscopic Data for 2-Phenylcyclohexanone Derivatives

-

PubChem Compound Summary for 2-Phenylcyclohexanone.[1]

-

-

Asymmetric Fluorination Methodologies

Sources

1H and 13C NMR of 2-Fluoro-4-phenylcyclohexan-1-one

Topic: Structural Elucidation and Conformational Dynamics of 2-Fluoro-4-phenylcyclohexan-1-one via

Executive Summary: The Fluorine Probe

In modern drug discovery, the strategic introduction of fluorine into alicyclic scaffolds—specifically

Unlike simple cyclohexanones, this molecule possesses two stereocenters (C2 and C4). The phenyl group at C4 acts as a "conformational anchor," locking the ring into a specific chair conformation. Consequently, the NMR analysis is not merely about chemical shifts; it is a definitive probe of diastereoselectivity (cis vs. trans) and ring dynamics (axial vs. equatorial fluorine).

This guide provides a self-validating protocol for distinguishing these isomers using spin-spin coupling constants (

Synthesis and Stereochemical Context

To interpret the spectra, one must understand the sample's origin. The synthesis typically involves the electrophilic fluorination of 4-phenylcyclohexanone using Selectfluor® (F-TEDA-BF

-

The Mechanism: Enolization of the ketone followed by electrophilic attack by

. -

The Outcome: A mixture of diastereomers is often unavoidable.

-

Trans-isomer: Phenyl and Fluorine are on opposite sides of the ring plane.

-

Cis-isomer: Phenyl and Fluorine are on the same side.

-

The "Conformational Lock" principle dictates that the bulky Phenyl group (

Diagram 1: Stereochemical Pathways & Conformational Locking

Caption: The 4-phenyl group locks the ring conformation, forcing the analysis to focus on the axial vs. equatorial orientation of the fluorine atom.

H NMR Analysis: The Diagnostic H2 Signal

The proton at C2 (geminal to fluorine) is the "Rosetta Stone" for this molecule. Its splitting pattern reveals the stereochemistry.

The "Geminal" Coupling ( )

Regardless of the isomer, the H2 proton will be split by the attached Fluorine into a massive doublet.

-

Expected Value:

. -

Appearance: Two distinct multiplets separated by ~1 ppm.

Vicinal Couplings ( ) as Stereochemical Reporters

The "width" and splitting of the H2 signal components tell us if H2 is axial or equatorial.

| Isomer | Conformation | H2 Orientation | H2 Coupling Pattern ( | Diagnostic Signal Shape |

| Trans | Ph (eq), F (ax) | Equatorial | Narrow Multiplet (dt or ddd) | |

| Cis | Ph (eq), F (eq) | Axial | Wide Multiplet (td or ddd) |

Expert Insight: In

C NMR Analysis: The C-F Coupling Constants

Carbon-13 NMR provides a definitive structural skeleton. The presence of Fluorine turns singlet carbons into doublets.[1] The magnitude of this splitting (

Table of Predicted C Parameters

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Note |

| C1 (Carbonyl) | 205 - 208 ppm | Doublet (d) | Through-bond coupling to | |

| C2 ( | 90 - 95 ppm | Doublet (d) | Primary diagnostic. Massive splitting. | |

| C3 ( | 40 - 45 ppm | Doublet (d) | Geminal coupling. | |

| C4 (Phenyl-sub) | 42 - 45 ppm | Doublet (d) | Vicinal coupling (Karplus-dependent). | |

| C6 ( | 38 - 42 ppm | Singlet/Weak d | Usually unresolved. |

Critical Observation: If you observe two sets of carbonyl doublets (e.g., one at 206.5 ppm and one at 207.2 ppm), you have a mixture of diastereomers. The isomer with the equatorial fluorine (Cis) typically shows a slightly more upfield carbonyl shift due to the "Gamma-gauche" compression effect if applicable, though electronic dipole effects often dominate.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Structure-Aware" acquisition protocol.

Sample Preparation

-

Solvent: Use Benzene-

(-

Reasoning: Chloroform-

(

-

-

Concentration: 10-20 mg in 0.6 mL solvent is sufficient for

C with modern cryoprobes.

Acquisition Parameters

-

Run

F NMR First (Non-decoupled):-

Confirm the presence of F.[2]

-

Range: -150 to -220 ppm.

-

Check: If you see two F signals, integrate them to determine the Cis/Trans ratio immediately.

-

-

Run

H NMR:-

Spectral Width: Standard (0-12 ppm).

-

Crucial: Acquire with sufficient points (TD > 64k) to resolve the fine splitting of the H2 proton.

-

-

Run

C NMR (-

Relaxation Delay (D1): Set to

seconds. The Carbonyl and C2 carbons have no attached protons (or reduced NOE for C2), requiring longer relaxation times for accurate integration.

-

-

Advanced Validation (Optional):

-

F-decoupled

-

F-decoupled

Diagram 2: The Analytical Workflow

Caption: A logic-gated workflow to assign stereochemistry based on H2 coupling patterns.

References

-

Conformational Analysis of 2-Halocyclohexanones.

- Selectfluor®: Mechanistic Insight and Applications.

-

Simultaneous Proton and Fluorine Decoupled 13C NMR.

- Source: Magritek Applic

- )

-

Link:[Link]

-

Structure-Aware Analysis of 13C Multiplets of Fluorine Compounds.

- Source: ACD/Labs Technical Resources.

- Relevance: Discusses the challenges of overlapping multiplets in fluorin

-

Link:[Link]

Sources

Physicochemical Architecture and Synthetic Methodologies of 2-Fluoro-4-phenylcyclohexan-1-one: A Technical Whitepaper

Executive Summary

2-Fluoro-4-phenylcyclohexan-1-one (CAS: 2059954-84-4) is a highly specialized fluorinated building block utilized in advanced organic synthesis and medicinal chemistry[1]. The strategic incorporation of a highly electronegative fluorine atom adjacent to the carbonyl group, coupled with a bulky phenyl substituent at the 4-position, creates a unique stereoelectronic environment[1]. This compound serves as a critical model for understanding diastereoselectivity, conformational locking, and the "axial fluorine effect" in cyclic systems. This whitepaper provides an in-depth analysis of its physicochemical properties, stereochemical dynamics, and field-proven synthetic protocols.

Structural and Physicochemical Profiling

The physical and chemical properties of 2-fluoro-4-phenylcyclohexan-1-one dictate its behavior in both synthetic workflows and biological environments. The presence of two chiral centers (C2 and C4) gives rise to multiple stereoisomers, including the cis-(2S,4R) and trans-(2R,4R) configurations[1][2][3].

Quantitative Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 2-Fluoro-4-phenylcyclohexan-1-one | [1] |

| CAS Registry Number | 2059954-84-4 | [1], |

| Molecular Formula | C₁₂H₁₃FO | [2],[3] |

| Molecular Weight | 192.23 g/mol | [1],[2] |

| Stereoisomeric Forms | Multiple (e.g., cis-(2S,4R), rac-(2R,4R)) | [1],[2],[3] |

| Physical State | Crystalline solid / powder | [2] |

| Hydrogen Bond Acceptors | 2 (F, O) | [3] |

Chemical Reactivity and Stereoelectronic Dynamics

The -Fluoroketone Moiety

The reactivity of 2-fluoro-4-phenylcyclohexan-1-one is heavily influenced by the highly electronegative fluorine atom at the 2-position[1]. The inductive electron-withdrawing effect of the fluorine increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by Grignard reagents or complex hydrides)[1].

Conformational Locking and the Axial Fluorine Effect

A critical aspect of this molecule is the causality between its stereochemistry and its 3D conformation. The phenyl group at the 4-position acts as a robust "conformational anchor" (A-value

Because the ring is locked, the stereochemistry at C2 strictly dictates the axial or equatorial positioning of the fluorine atom:

-

In the trans-diastereomer (e.g., 2R, 4R), if the phenyl group is equatorial, the fluorine atom is forced into the axial position.

-

In the cis-diastereomer (e.g., 2S, 4R), if the phenyl group is equatorial, the fluorine atom is forced into the equatorial position.

Expert Insight: Counterintuitively, the trans-diastereomer is often thermodynamically favored. This is due to the axial fluorine effect . When fluorine is equatorial, its highly polarized C–F bond dipole aligns nearly parallel to the C=O bond dipole, causing severe electrostatic repulsion. When fluorine is axial, the dipoles are orthogonal, minimizing repulsion and stabilizing the molecule.

Stereochemical divergence and conformational preferences of 2-fluoro-4-phenylcyclohexan-1-one.

Synthetic Workflows: Electrophilic Fluorination

The direct functionalization of 4-phenylcyclohexanone via electrophilic fluorination is the most atom-economical and scalable route to synthesize 2-fluoro-4-phenylcyclohexan-1-one[4]. This approach utilizes Selectfluor® (F-TEDA-BF₄), a commercially available, easy-to-handle electrophilic fluorine source[4].

Workflow of the electrophilic fluorination of 4-phenylcyclohexanone using Selectfluor.

Protocol: Diastereoselective Synthesis via Selectfluor

Objective: Synthesize 2-fluoro-4-phenylcyclohexan-1-one with high atom economy and regiocontrol.

Reagents: 4-Phenylcyclohexanone (1.0 equiv), Selectfluor® (1.1 equiv), p-Toluenesulfonic acid (p-TsOH, 0.1 equiv), Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylcyclohexanone in anhydrous MeCN to achieve a 0.2 M concentration.

-

Causality: MeCN is selected due to its high dielectric constant, which effectively stabilizes the highly polar transition state during the two-electron transfer of F⁺ from Selectfluor[4].

-

-

Catalyst Addition: Add p-TsOH (10 mol%) to the stirring solution.

-

Causality: Electrophilic fluorination requires the ketone to be in its enol form. The acid catalyst accelerates this rate-limiting enolization step, preventing reagent degradation and minimizing non-productive side reactions[4].

-

-

Fluorination: Cool the reaction mixture to 0 °C under an inert nitrogen atmosphere. Add Selectfluor® (1.1 equiv) portion-wise.

-

Causality: Selectfluor is a potent reagent. Adding it at 0 °C controls the exothermicity of the reaction, which suppresses the formation of over-fluorinated byproducts (e.g., 2,2-difluoro-4-phenylcyclohexan-1-one).

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst and any HF byproducts. Extract the aqueous layer with ethyl acetate (3

20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. -

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: hexane/ethyl acetate) to separate the cis and trans diastereomers.

Protocol Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesis, the protocol is self-validating through ¹⁹F NMR analysis . The chemical shift and multiplicity of the fluorine signal immediately confirm the diastereomeric purity and conformation:

-

An axial fluorine will couple strongly with the adjacent axial proton, yielding a large vicinal coupling constant (

Hz). -

An equatorial fluorine will exhibit significantly smaller coupling constants due to the lack of an antiperiplanar proton. This allows the bench scientist to definitively assign the cis or trans configuration without requiring X-ray crystallography.

Implications in Drug Development

In medicinal chemistry, the cyclohexanone scaffold is a prevalent precursor for complex carbocyclic and heterocyclic drugs[1]. The strategic introduction of fluorine at the 2-position of 4-phenylcyclohexanone offers several advantages:

-

Metabolic Stability: The strong C–F bond blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the

-position, extending the biological half-life of downstream drug candidates. -

pKa Modulation: The inductive effect of fluorine lowers the pKa of neighboring functional groups (if the ketone is later converted to an amine or alcohol), allowing for precise tuning of the drug's ionization state at physiological pH.

References

Sources

- 1. 2-Fluoro-4-phenylcyclohexan-1-one | 2059954-84-4 | Benchchem [benchchem.com]

- 2. rac-(2R,4R)-2-fluoro-4-phenylcyclohexan-1-one [sigmaaldrich.com]

- 3. cis-(2S,4R)-2-fluoro-4-phenylcyclohexan-1-one | C12H13FO | CID 125452397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-phenylcyclohexan-1-one | 2059954-84-4 | Benchchem [benchchem.com]

Stereochemical and Conformational Dynamics of 2-Fluoro-4-phenylcyclohexan-1-one: A Comprehensive Guide

Executive Summary

The incorporation of fluorine into alicyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. 2-Fluoro-4-phenylcyclohexan-1-one serves as a highly privileged structural motif and a rigorous model system for studying the interplay between steric anchoring and stereoelectronic effects[1]. Because this molecule possesses two chiral centers (C2 and C4), it exists as four distinct stereoisomers.

This whitepaper provides an in-depth analysis of the conformational causality, stereoselective synthesis, and analytical validation of 2-fluoro-4-phenylcyclohexan-1-one stereoisomers. It is designed for researchers seeking to leverage fluorinated cyclohexanones in complex drug development pipelines.

Conformational Causality and Stereoisomerism

To master the synthesis and application of 2-fluoro-4-phenylcyclohexan-1-one, one must first understand the thermodynamic forces governing its cyclohexane ring[2]. The molecule contains two substituents on the cyclohexanone ring: a fluorine atom at the

The 1,3-Stereochemical Relationship

The C2 and C4 carbons share a 1,3-relationship. The bulky phenyl group at C4 possesses a high conformational A-value (

-

cis-Diastereomers ((2S,4R) and (2R,4S)): The fluorine and phenyl groups are on the same face of the ring. With the phenyl group locked equatorially, the fluorine atom is forced into the equatorial position.

-

trans-Diastereomers ((2R,4R) and (2S,4S)): The substituents are on opposite faces. With the phenyl group locked equatorially, the fluorine atom is forced into the axial position[3].

The -Fluoro Ketone Effect

Counterintuitively, the trans-isomer (axial fluorine) often exhibits enhanced thermodynamic stability compared to the cis-isomer. This is driven by the

Stereochemical hierarchy of 2-Fluoro-4-phenylcyclohexan-1-one isomers.

Stereoselective Synthesis Pathways

Achieving high enantiomeric and diastereomeric excess (ee/de) requires overcoming the inherent enolization challenges of unsymmetrical cyclohexanones. The most robust method for synthesizing specific stereoisomers of 2-fluoro-4-phenylcyclohexan-1-one is Organocatalytic Asymmetric Electrophilic Fluorination [4].

By utilizing a chiral primary amine catalyst, the ketone is temporarily converted into a chiral enamine. The steric bulk of the catalyst shields one face of the enamine, dictating the trajectory of the electrophilic fluorine source (typically N-fluorobenzenesulfonimide, NFSI)[5].

Organocatalytic asymmetric electrophilic fluorination workflow.

Protocol: Asymmetric Synthesis of (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one

This protocol utilizes a self-validating catalytic cycle where the stereochemical outcome is strictly governed by the chiral catalyst's geometry.

Reagents: 4-phenylcyclohexanone (1.0 equiv), (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole catalyst (20 mol%), NFSI (1.2 equiv), THF/IPA (9:1 v/v).

-

Enamine Formation: Dissolve 4-phenylcyclohexanone (10 mmol) in 50 mL of the THF/IPA solvent mixture at room temperature. Add the chiral tetrazole catalyst. Stir for 30 minutes to allow complete equilibrium to the enamine intermediate.

-

Electrophilic Fluorination: Cool the reaction vessel to -20 °C to maximize facial selectivity. Add NFSI dropwise over 15 minutes. The low temperature minimizes background racemic fluorination.

-

Hydrolysis & Quench: After 12 hours, quench the reaction with saturated aqueous

(30 mL). The basic quench rapidly hydrolyzes the intermediate iminium ion back to the ketone, releasing the catalyst. -

Extraction: Extract the aqueous layer with dichloromethane (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to isolate the enantioenriched trans-isomer.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized stereoisomers, analytical validation must confirm both the relative stereochemistry (diastereomeric ratio) and the absolute configuration (enantiomeric excess).

NMR Conformational Validation

Proton (

Table 1: Diagnostic NMR Coupling Constants for Diastereomer Identification

| Isomer Type | F Orientation | H2 Orientation | |||

| cis-Isomer | Equatorial | Axial | Large (~10-13 Hz) | ~50 Hz | ~ -185 ppm |

| trans-Isomer | Axial | Equatorial | Small (~2-4 Hz) | ~48 Hz | ~ -195 ppm |

Causality Note: In the cis-isomer, the H2 proton is axial. Its dihedral angle with the adjacent axial H3 proton is ~180°, resulting in a large trans-diaxial coupling constant (

Protocol: Chiral HPLC Separation

To determine the enantiomeric excess (ee) of the synthesized (2R,4R)-isomer, chiral stationary phase high-performance liquid chromatography (HPLC) is employed.

-

Column Selection: Equip the HPLC with a Daicel Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

-

Mobile Phase: Prepare an isocratic mobile phase of Hexane / Isopropanol (95:5 v/v). Degas thoroughly.

-

Flow Rate & Detection: Set the flow rate to 1.0 mL/min. Set the UV detector to 210 nm (optimized for the cyclohexanone carbonyl and phenyl ring

transitions). -

Sample Injection: Dissolve 1 mg of the purified product in 1 mL of the mobile phase. Inject 10

L. -

Validation: Compare the retention times against a racemic standard of 2-fluoro-4-phenylcyclohexan-1-one to calculate the area under the curve (AUC) and determine the exact %ee.

Pharmacological and Synthetic Applications

The stereoisomers of 2-fluoro-4-phenylcyclohexan-1-one are not merely academic curiosities; they are highly valuable synthons in drug discovery[1].

-

Bioisosterism: The

-fluoro ketone moiety serves as a bioisostere for amides and peptides. The fluorine atom lowers the pKa of adjacent protons and increases the lipophilicity (LogP) of the scaffold, enhancing blood-brain barrier (BBB) penetration. -

Conformational Control in APIs: By integrating the (2R,4R)-isomer into a larger Active Pharmaceutical Ingredient (API), medicinal chemists can lock the spatial orientation of the phenyl ring, ensuring highly specific binding to target protein pockets without the entropic penalty usually associated with flexible cyclohexane rings.

References

-

Benchchem: Stereoisomerism and Diastereoselectivity in Fluorinated Cyclohexanones. Benchchem. 1

-

NIH: A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides. National Institutes of Health. 4

-

Sigma-Aldrich: rac-(2R,4R)-2-fluoro-4-phenylcyclohexan-1-one Product Specifications. Merck / Sigma-Aldrich. 3

-

MDPI: Asymmetric Preparation of Quaternary C-F Stereocentres on β-keto Esters. MDPI. 5

-

Thieme: Asymmetric Fluorination, Monofluoromethylation, Difluoromethylation, and Trifluoromethylation Reactions. Thieme Connect. 2

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. rac-(2R,4R)-2-fluoro-4-phenylcyclohexan-1-one [sigmaaldrich.com]

- 4. A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Fluoro-4-phenylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 2-Fluoro-4-phenylcyclohexan-1-one. As a molecule of interest in medicinal chemistry and materials science, understanding its three-dimensional conformation and intermolecular interactions is paramount for predicting its physicochemical properties and biological activity. This document serves as a predictive and methodological whitepaper, guiding researchers through the necessary steps from synthesis to detailed structural elucidation, grounded in established scientific principles and data from analogous compounds.

Introduction: The Significance of Fluorinated Phenylcyclohexanones

The introduction of fluorine into organic molecules can profoundly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The phenylcyclohexanone scaffold, on the other hand, is a common motif in pharmacologically active compounds. The combination of these features in 2-Fluoro-4-phenylcyclohexan-1-one makes it a compelling candidate for drug discovery programs. A definitive crystal structure provides the precise atomic coordinates, offering invaluable insights into its conformational preferences and the non-covalent interactions that govern its solid-state packing. This knowledge is critical for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Proposed Synthesis and Purification

A plausible synthetic route to 2-Fluoro-4-phenylcyclohexan-1-one commences with the commercially available 4-phenylcyclohexanone.[3][4][5][6] The introduction of the fluorine atom at the C2 position can be achieved via electrophilic fluorination of the corresponding enolate or enol ether.

Experimental Protocol: Synthesis

-

Enolate Formation: To a solution of 4-phenylcyclohexanone (1 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise. The reaction is stirred for 1-2 hours to ensure complete enolate formation.

-

Electrophilic Fluorination: A solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq.), in THF is then added slowly to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-Fluoro-4-phenylcyclohexan-1-one.

Spectroscopic Characterization (Predicted)

Prior to crystallization, the identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

| Technique | Predicted Observations |

| ¹H NMR | The spectrum is expected to show complex multiplets for the cyclohexyl protons. The proton at C2, geminal to the fluorine, will exhibit a characteristic doublet of doublets due to coupling with the fluorine atom and the adjacent proton. The phenyl protons will appear as multiplets in the aromatic region. |

| ¹³C NMR | The carbonyl carbon (C1) will appear as a downfield singlet. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF), resulting in a doublet. Other carbons in the cyclohexyl ring will also exhibit smaller two- and three-bond C-F couplings.[7] |

| ¹⁹F NMR | A single resonance is expected, likely a multiplet due to coupling with the vicinal protons on the cyclohexane ring. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ketone will be present, typically in the range of 1715-1730 cm⁻¹. A C-F stretching vibration is also expected, usually in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₃FO). |

Crystallization Methodologies

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystal structure determination. A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, ethanol, and mixtures thereof with less polar solvents like hexanes or heptane.

-

Slow Evaporation: A saturated solution of the compound in a chosen solvent is prepared in a small vial. The vial is covered with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion:

-

Hanging Drop: A small drop of a concentrated solution of the compound is placed on a siliconized glass coverslip. The coverslip is then inverted and sealed over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant).

-

Sitting Drop: A small drop of the concentrated solution is placed on a bridge within a sealed chamber containing the precipitant.

-

-

Solvent Layering: A concentrated solution of the compound in a dense, high-boiling point solvent is carefully layered with a less dense, lower-boiling point solvent in which the compound is sparingly soluble. Crystals may form at the interface.

X-ray Diffraction Analysis

Once suitable crystals are obtained, the next phase involves X-ray diffraction analysis to determine the atomic arrangement.

Workflow for X-ray Diffraction Analysis

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Data Processing: The collected diffraction intensities are integrated and corrected for various experimental factors to produce a list of structure factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial model is refined by least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the observed and calculated structure factors.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness.

Anticipated Crystal Structure and Conformational Analysis

Based on the extensive literature on substituted cyclohexanones, we can predict the likely structural features of 2-Fluoro-4-phenylcyclohexan-1-one.

The cyclohexanone ring is expected to adopt a chair conformation to minimize torsional and steric strain. The bulky phenyl group at the C4 position is strongly predicted to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions.

The conformational preference of the fluorine atom at C2 is more nuanced. It will be determined by a balance of steric and stereoelectronic effects.[1][8] While fluorine is smaller than a methyl group, its preference for an axial or equatorial position in 2-fluorocyclohexanone is solvent-dependent and influenced by dipole-dipole interactions and hyperconjugation.[1] In the case of 2-Fluoro-4-phenylcyclohexan-1-one, the presence of the equatorial phenyl group will likely influence the conformational equilibrium of the fluorine atom.

Table of Predicted Structural Parameters

| Parameter | Predicted Value/Range | Justification |

| C=O bond length | 1.21 - 1.23 Å | Typical for a ketone. |

| C-F bond length | 1.35 - 1.40 Å | Characteristic of a C(sp³)-F bond. |

| Cyclohexane ring conformation | Chair | Minimizes steric and torsional strain. |

| Phenyl group orientation | Equatorial | Avoids 1,3-diaxial interactions. |

| Fluorine atom orientation | Equatorial or Axial | Dependent on the balance of steric and electronic effects. An equatorial orientation is often favored to minimize steric interactions. |

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Fluoro-4-phenylcyclohexan-1-one will be governed by a combination of weak intermolecular interactions.

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a good hydrogen bond acceptor and is likely to participate in weak C-H···O interactions with protons from neighboring molecules.

-

C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, leading to C-H···F interactions that can influence the crystal packing.

-

π-π Stacking: The phenyl rings of adjacent molecules may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

van der Waals Forces: These non-specific interactions will also play a significant role in the overall packing efficiency.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-Phenylcyclohexanone = 98 4894-75-1 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations for 2-Fluoro-4-phenylcyclohexan-1-one: A Stereoelectronic Framework

This guide provides a comprehensive theoretical framework for the computational analysis of 2-Fluoro-4-phenylcyclohexan-1-one . It addresses the specific stereoelectronic challenges posed by this molecule, serving as a blueprint for researchers using computational chemistry to predict reactivity, stability, and spectroscopic signatures.

Executive Summary

2-Fluoro-4-phenylcyclohexan-1-one represents a classic "conformationally locked" system that serves as an ideal model for studying the competition between steric bulk and stereoelectronic effects.

-

The Anchor: The phenyl group at C4 acts as a conformational anchor, exclusively populating the equatorial position ($ \Delta G \approx 2.8 $ kcal/mol) and effectively freezing the ring inversion.

-

The Variable: The fluorine atom at C2 introduces conflicting forces: the general steric preference for the equatorial position versus the electronic preference (dipole minimization and hyperconjugation) for the axial position common in

-fluoroketones.

This guide outlines a high-fidelity computational protocol to resolve the relative stabilities of the cis and trans diastereomers and predict their distinct NMR and IR signatures.

Computational Methodology & Strategy

To achieve chemical accuracy (< 1 kcal/mol error), a multi-tiered approach is required. Standard "black-box" calculations often fail here due to the subtle dispersion interactions of the phenyl ring and the hyperconjugative requirements of the C–F bond.

Level of Theory Selection

| Component | Recommended Method | Rationale |

| Functional | M06-2X or | Standard hybrids like B3LYP often underestimate dispersion forces (critical for phenyl ring interactions) and fail to accurately capture the energetic gap between axial/equatorial conformers in halocyclohexanones. |

| Basis Set | def2-TZVP or 6-311+G(d,p) | The diffuse functions (+) are non-negotiable for modeling the lone pairs on Fluorine and Oxygen. The polarization functions (d,p) are essential for describing the strained ring geometry. |

| Solvation | SMD (Solvation Model based on Density) | The axial/equatorial preference of |

The "Self-Validating" Protocol

A robust theoretical study must be self-validating. For this molecule, validation is achieved by calculating Spin-Spin Coupling Constants (

-

Hypothesis: The

coupling constants differ significantly between the axial-F and equatorial-F conformers. -

Validation: If the calculated Boltzmann-weighted

-values match experimental NMR data, the energetic ranking of the conformers is correct.

Conformational Landscape Analysis

The core of the theoretical work lies in resolving the diastereomeric relationship between the C2 and C4 centers.

Defining the Stereoisomers

Because the Phenyl group (Ph) is locked Equatorial at C4:

-

The trans-Diastereomer (Ph-Eq, F-Ax):

-

Geometry: The C–F bond is axial.

-

Electronic Driver: In

-fluoroketones, the C–F bond prefers the axial orientation to maximize the -

Prediction: Likely the Thermodynamic Minimum in non-polar solvents.

-

-

The cis-Diastereomer (Ph-Eq, F-Eq):

-

Geometry: The C–F bond is equatorial.

-

Steric Driver: Places the fluorine in the less sterically hindered equatorial position.

-

Electronic Penalty: Strong dipole-dipole repulsion between C–F and C=O.

-

Prediction: May become competitive only in high-dielectric solvents (e.g., DMSO) which screen the dipole repulsion.

-

Hyperconjugative Analysis (NBO)

To explain causality, you must perform Natural Bond Orbital (NBO) analysis.

-

Target Interaction: Measure the second-order perturbation energy (

) for the interaction between the C2-H axial lone pair and the carbonyl antibond ( -

Expectation: The trans isomer (F-axial) forces the C2-H bond to be equatorial, weakening this overlap. The cis isomer (F-equatorial) places the C2-H bond axial, maximizing hyperconjugation with the carbonyl. This stabilizing interaction often competes with the dipole effect.

Spectroscopic Prediction Protocols

NMR Calculation (GIAO Method)

NMR shifts are the primary method for structural assignment.

-

Step 1: Optimize geometries at M06-2X/6-311+G(d,p) with SMD (Chloroform).

-

Step 2: Calculate Shielding Tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Step 3: Apply Scaling Factors. Raw DFT shielding values have systematic errors. Use linear scaling:

-

Reference: For

and

-

IR Frequency Analysis

The Carbonyl stretch (

-

F-Equatorial (cis): The C–F dipole reinforces the C=O bond order slightly less than the axial form, but field effects dominate.

-

F-Axial (trans): The "Field Effect" usually shifts the

to a higher wavenumber (blue shift) compared to the non-fluorinated parent, due to depolarization of the C=O bond. -

Protocol: Calculate frequencies (Harmonic approx). Apply a scaling factor (typically ~0.967 for hybrids) to correct for anharmonicity.

Workflow Visualization

The following diagram illustrates the logical flow for determining the Boltzmann-weighted properties of the molecule.

Caption: Computational workflow for deriving Boltzmann-averaged spectroscopic data from the conformational ensemble of 2-Fluoro-4-phenylcyclohexan-1-one.

Expected Quantitative Trends

When performing these calculations, compare your results against these expected trends to verify accuracy.

| Property | trans-Isomer (F-Axial) | cis-Isomer (F-Equatorial) | Mechanistic Cause |

| Relative Energy ( | 0.0 kcal/mol (Global Min) | +0.5 to +1.5 kcal/mol | Dipole minimization favors Axial F. |

| Dipole Moment ( | Lower (~3.0 D) | Higher (~4.5 D) | C–F and C=O dipoles are anti-parallel in trans, parallel in cis. |

| Small (~2-4 Hz) | Large (~10-12 Hz) | Karplus relation: cis has H(ax)-H(ax) coupling ( | |

| Higher Frequency | Lower Frequency | Field effect of |

References

-

Conformational Preferences of 2-Fluorocyclohexanone

- Source: Beilstein Journal of Organic Chemistry

- Title: Conformational impact of structural modific

-

URL:[Link]

-

NMR Prediction Scaling Factors

- Source: Journal of Chemical Theory and Comput

- Title: Chemical Shift Repositories and Scaling Factors (CHESHIRE)

-

URL:[Link]

-

Synthesis and Characterization of Fluorin

- Source: American Journal of Organic Chemistry

- Title: Synthesis and Reactivity of Fluorin

-

URL:[Link]

-

General Conform

Sources

Discovery and history of 2-Fluoro-4-phenylcyclohexan-1-one

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-phenylcyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-4-phenylcyclohexan-1-one, a fluorinated derivative of phenylcyclohexanone. While the specific discovery and historical timeline of this compound are not extensively documented in publicly available literature, this guide constructs a plausible and scientifically grounded pathway for its synthesis based on established methodologies for the α-fluorination of ketones. The document details the theoretical underpinnings of the synthetic strategy, provides a step-by-step experimental protocol, and outlines the necessary analytical techniques for the structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the preparation and study of novel fluorinated organic molecules.

Introduction: The Significance of Fluorinated Cyclohexanones

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of medicinal chemistry, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and pKa of drug candidates. The cyclohexanone scaffold, a common motif in natural products and synthetic pharmaceuticals, serves as a versatile template for the development of new therapeutic agents. The combination of these two features in 2-Fluoro-4-phenylcyclohexan-1-one presents a molecule of significant interest for further investigation in drug discovery programs.

The phenyl substituent at the 4-position of the cyclohexanone ring introduces a site for further functionalization and can play a crucial role in molecular recognition and binding to biological targets. The fluorine atom at the α-position to the carbonyl group can influence the reactivity of the ketone and introduce a polar C-F bond, which can participate in hydrogen bonding and other non-covalent interactions.

Proposed Synthetic Pathway: Electrophilic Fluorination of a Silyl Enol Ether Intermediate

Rationale for the Synthetic Strategy

Direct fluorination of ketones can be challenging and often leads to a mixture of products and low yields. The use of a silyl enol ether intermediate offers several advantages:

-

Regioselectivity: The formation of the silyl enol ether can be controlled to favor the desired regioisomer, which upon fluorination yields the 2-fluoro product.

-

Milder Reaction Conditions: The reaction of silyl enol ethers with electrophilic fluorinating agents can be carried out under milder conditions compared to the direct fluorination of ketones.

-

Improved Yields: This two-step approach generally provides higher yields of the desired α-fluoroketone.

Experimental Workflow Diagram

Caption: A workflow diagram illustrating the key stages in the synthesis of 2-Fluoro-4-phenylcyclohexan-1-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the α-fluorination of ketones via their silyl enol ethers. Researchers should adapt this protocol as needed based on their specific laboratory conditions and safety guidelines.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier (Example) |

| 4-Phenylcyclohexanone | >98% | Sigma-Aldrich |

| Triethylamine (TEA) | >99% | Sigma-Aldrich |

| Trimethylsilyl chloride (TMSCl) | >98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Selectfluor® (F-TEDA-BF4) | >95% | Sigma-Aldrich |

| Acetonitrile (MeCN) | Anhydrous | Sigma-Aldrich |

| Diethyl ether | ACS Grade | Fisher Scientific |

| Saturated aq. NaHCO3 | - | - |

| Brine | - | - |

| Anhydrous MgSO4 | - | - |

| Silica gel | 60 Å, 230-400 mesh | - |

| Hexanes | ACS Grade | Fisher Scientific |

| Ethyl acetate | ACS Grade | Fisher Scientific |

Step-by-Step Synthesis

Step 1: Synthesis of 1-(4-Phenylcyclohex-1-en-1-yloxy)trimethylsilane

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-phenylcyclohexanone (1.0 eq).

-

Dissolve the ketone in anhydrous N,N-dimethylformamide (DMF).

-

Add triethylamine (1.5 eq) to the solution via syringe.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add trimethylsilyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude silyl enol ether. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-Fluoro-4-phenylcyclohexan-1-one

-

Dissolve the crude 1-(4-phenylcyclohex-1-en-1-yloxy)trimethylsilane in anhydrous acetonitrile.

-

Add Selectfluor® (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench with water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-Fluoro-4-phenylcyclohexan-1-one.

Characterization and Analytical Validation

The structural identity and purity of the synthesized 2-Fluoro-4-phenylcyclohexan-1-one must be confirmed through a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for the cyclohexyl protons. The proton geminal to the fluorine atom will appear as a doublet of doublets with a large geminal ¹H-¹⁹F coupling constant. |

| ¹³C NMR | The carbon bearing the fluorine atom will appear as a doublet with a large one-bond ¹³C-¹⁹F coupling constant. The carbonyl carbon may also show a smaller two-bond coupling to fluorine. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch, typically around 1720-1740 cm⁻¹. A C-F stretching vibration will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show the loss of HF or other characteristic fragments. |

Logical Relationship of Analytical Data

Caption: The convergence of multiple analytical techniques for the unambiguous structural confirmation of the target molecule.

Conclusion and Future Directions

This technical guide has outlined a robust and plausible synthetic route for the preparation of 2-Fluoro-4-phenylcyclohexan-1-one, a compound of interest for medicinal chemistry and drug discovery. The detailed experimental protocol and characterization plan provide a solid foundation for researchers to synthesize and validate this molecule in their own laboratories.

Future work could focus on the stereoselective synthesis of 2-Fluoro-4-phenylcyclohexan-1-one to access specific enantiomers or diastereomers, which could exhibit distinct biological activities. Furthermore, the exploration of this fluorinated cyclohexanone as a building block in the synthesis of more complex molecules could lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 31-44. [Link]

-

Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a versatile mediator or catalyst in organic chemistry. Acta Chimica Slovenica, 52, 13-26. [Link]

Methodological & Application

Application Note: Asymmetric Synthesis of 2-Fluoro-4-phenylcyclohexan-1-one via Organocatalytic Desymmetrization

Executive Summary

The strategic incorporation of fluorine into aliphatic cyclic scaffolds is a cornerstone of modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. This application note provides a comprehensive, self-validating protocol for the asymmetric α-fluorination of the meso compound 4-phenylcyclohexanone. By leveraging a primary amine-functionalized Cinchona alkaloid catalyst and N-fluorobenzenesulfonimide (NFSI), this desymmetrization methodology yields 2-fluoro-4-phenylcyclohexan-1-one with exceptional enantiomeric excess (up to 97% ee)[1].

Scientific Rationale & Mechanistic Insights

Historically, the enantioselective α-fluorination of ketones via enamine catalysis presented a formidable challenge. Secondary amine catalysts (e.g., proline derivatives), which are highly effective for aldehyde functionalization, fail to efficiently activate ketones. This failure is rooted in the steric hindrance during enamine formation and an inherent lack of organizational control over the resulting E/Z enamine geometry, typically leading to diminished yields and poor enantiocontrol[1].

To bypass these limitations, primary amine catalysts derived from Cinchona alkaloids (such as 9-amino-9-deoxy-epi-cinchonidine) are employed. The primary amine readily condenses with 4-phenylcyclohexanone to form a stable enamine intermediate. The rigid, sterically demanding quinuclidine and quinoline rings of the Cinchona scaffold effectively shield one face of the enamine. When the electrophilic fluorine source, NFSI, approaches, it is directed exclusively to the unshielded face[2].

Because 4-phenylcyclohexanone is a meso substrate, the initial enamine formation and subsequent fluorination act as a desymmetrization event, breaking the plane of symmetry and setting the stereocenter with high fidelity[1]. While more complex α-branched cyclohexanones may require dual-catalysis systems (e.g., combining chiral anion phase-transfer with enamine catalysis)[3], the primary amine system remains the most direct and authoritative method for unbranched meso cyclic ketones.

Organocatalytic cycle for the desymmetrization and asymmetric fluorination of 4-phenylcyclohexanone.

Experimental Protocol

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. Trichloroacetic acid (TCA) is utilized as a co-catalyst. The causality here is critical: TCA facilitates the initial iminium formation (accelerating condensation) and modulates the pKa of the primary amine, preventing catalyst deactivation by the sulfonimide byproduct of NFSI. In-process validation steps (TLC and ¹⁹F NMR) are embedded to ensure quality control before proceeding to isolation.

Materials and Reagents

-

Substrate: 4-Phenylcyclohexanone (1.0 equiv, 1.0 mmol)

-

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv, 1.2 mmol)

-

Catalyst: 9-Amino-9-deoxy-epi-cinchonidine (0.20 equiv, 20 mol%)

-

Co-catalyst: Trichloroacetic acid (TCA) (0.20 equiv, 20 mol%)

-

Solvent: Tetrahydrofuran (THF) / Isopropanol (IPA) (9:1 v/v)

-

Quench/Workup: Saturated aqueous NaHCO₃, Dichloromethane (DCM), Brine, Anhydrous Na₂SO₄

Step-by-Step Workflow

-

Catalyst Activation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 9-amino-9-deoxy-epi-cinchonidine (58.7 mg, 0.20 mmol) and TCA (32.7 mg, 0.20 mmol) in 4.0 mL of the THF/IPA (9:1) solvent mixture. Stir at room temperature for 15 minutes.

-

Causality: This pre-stirring ensures complete formation of the active catalyst-TCA salt, which is essential for rapid substrate engagement.

-

-

Enamine Formation: Add 4-phenylcyclohexanone (174.2 mg, 1.0 mmol) to the vial. Stir the mixture for an additional 15 minutes.

-

Validation: A micro-aliquot can be analyzed via IR spectroscopy; a slight shift/broadening of the carbonyl stretch (~1715 cm⁻¹) indicates successful enamine equilibrium.

-

-

Thermal Equilibration: Transfer the vial to a cryo-cooling bath set strictly to -20 °C. Allow the solution to equilibrate for 15 minutes.

-

Causality: Lowering the temperature suppresses background racemic fluorination and maximizes the facial selectivity of the bulky catalyst during the transition state.

-

-

Asymmetric Fluorination: Add NFSI (378.4 mg, 1.2 mmol) in one single portion. Seal the vial and stir vigorously at -20 °C for 24 hours.

-

Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The product is UV active and stains readily with KMnO₄. Complete consumption of the starting material validates the end of the reaction phase.

-

-

Quenching & Hydrolysis: Quench the reaction cold by adding 5.0 mL of saturated aqueous NaHCO₃. Remove the vial from the cooling bath and stir vigorously for 30 minutes at room temperature.

-

Causality: This alkaline quench is non-negotiable; it hydrolyzes the stable α-fluoro iminium intermediate back to the desired ketone product and liberates the primary amine catalyst.

-

-

Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

-

Validation: Obtain a crude ¹⁹F NMR before chromatography. A distinct multiplet around -190 ppm (relative to CFCl₃) confirms successful α-fluorination.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 15% EtOAc in Hexanes) to afford pure 2-fluoro-4-phenylcyclohexan-1-one.

Step-by-step experimental workflow for the synthesis and isolation of the fluorinated product.

Data Presentation & Optimization Metrics

The following table summarizes the quantitative data driving the selection of the optimized reaction parameters, highlighting the profound impact of the catalyst structure and acid co-catalyst on the desymmetrization efficiency[1],[2].

| Catalyst System | Acid Co-catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| L-Proline (Secondary Amine) | None | DMF | 20 | < 10 | N/D |

| 9-Amino-9-deoxy-epi-cinchonidine | None | THF/IPA | 20 | 18 | 85 |

| 9-Amino-9-deoxy-epi-cinchonidine | Acetic Acid | THF/IPA | 20 | 52 | 92 |

| 9-Amino-9-deoxy-epi-cinchonidine | TCA | THF/IPA | 20 | 81 | 95 |

| 9-Amino-9-deoxy-epi-cinchonidine | TCA | THF/IPA | -20 | 85 | 97 |

Table 1: Optimization of reaction conditions for the asymmetric fluorination of 4-phenylcyclohexanone. The use of a primary amine with a strong acid co-catalyst (TCA) at sub-zero temperatures is critical for optimal yield and stereocontrol.

References

-

[1] Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society / PMC (NIH). URL:[Link]

-

[2] Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. URL:[Link]

-

[3] Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. URL:[Link]

Sources

Purification techniques for 2-Fluoro-4-phenylcyclohexan-1-one

Application Note: Strategic Purification Protocols for 2-Fluoro-4-phenylcyclohexan-1-one

Executive Summary

The purification of 2-Fluoro-4-phenylcyclohexan-1-one presents a multifaceted challenge due to its dual stereocenters (C2 and C4) and the chemical lability of the

Successful isolation requires a hierarchical approach:

-

Diastereomeric Separation: Removal of gross impurities and separation of cis/trans isomers via Flash Column Chromatography (FCC) or fractional crystallization.

-

Enantiomeric Resolution: Isolation of specific enantiomers (e.g.,

) using Chiral Preparative HPLC.

Critical Warning: The proton at C2 (alpha to the carbonyl and geminal to fluorine) is significantly acidic due to the electron-withdrawing effects of both groups.[1] Avoid all strong bases and protic-basic conditions to prevent C2-epimerization (racemization).[1]

Pre-Purification Analysis & Strategy

Before initiating purification, the crude reaction mixture must be characterized to determine the Diastereomeric Ratio (d.r.).

| Technique | Purpose | Key Diagnostic Signal |

| Determine d.r. and quantify fluorinated impurities.[1] | Distinct chemical shifts for cis vs. trans F-signals (typically | |

| GC-MS | Assess volatile impurities and confirm mass.[1] | Molecular ion ( |

| TLC | Solvent system scouting. | Use Hexane:EtOAc (8:1). Visualize with UV (phenyl chromophore) and Hanessian’s Stain. |

Visualizing the Separation Workflow

Figure 1: Hierarchical purification workflow ensuring separation of diastereomers prior to enantiomeric resolution.

Protocol A: Diastereomeric Separation via Flash Chromatography

The dipole moments of the cis and trans isomers differ significantly due to the relative orientation of the C-F and C=O bonds. This allows for separation on standard silica gel.

Stationary Phase: High-purity Silica Gel (40–63 µm).[1] Mobile Phase: Hexane / Ethyl Acetate (Gradient).

Step-by-Step Methodology:

-

Column Preparation: Pack a column with a silica-to-crude ratio of at least 50:1. Neutralize the silica by flushing with 100% Hexane if the crude is acid-sensitive, though 2-fluoro ketones are generally stable to silica acidity.[1]

-

Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) or Toluene. Avoid loading with methanol.

-

Elution Gradient:

-

0–5 min: 100% Hexane (Equilibration).

-

5–20 min: 0%

5% EtOAc in Hexane. -

20–40 min: 5%

15% EtOAc in Hexane (Target elution window).

-

-

Fraction Collection: Collect small fractions. The trans-isomer (phenyl equatorial, fluorine axial/equatorial) typically elutes differently than the cis-isomer.[1]

-

Validation: Check fractions via

F-NMR. Pool pure fractions.

Expert Insight: Do not add triethylamine or other amine modifiers to the mobile phase. Even weak bases can catalyze the enolization of the ketone, leading to epimerization at C2 and loss of diastereomeric purity [1].

Protocol B: Enantiomeric Resolution via Chiral HPLC

Once the diastereomers are separated, Chiral HPLC is required to resolve the enantiomers (e.g., separating

Equipment: Preparative HPLC with UV detection (254 nm for the phenyl ring). Column Selection: Polysaccharide-based Coated Phases (Amylose or Cellulose).[1][2]

Screening Strategy

| Column Type | Phase Description | Mobile Phase Mode | Suitability |

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hex/IPA) | High. Excellent for carbonyls and phenyl rings.[1] |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hex/IPA) | High. Complementary selectivity to AD-H. |

| Chiralpak IA | Immobilized Amylose derivative | Restricted (DCM/MTBE) | Use if solubility in Hexane is poor.[1] |

Recommended Protocol (Normal Phase):

-

Mobile Phase: n-Hexane / Isopropanol (90:10 to 98:2 v/v).[1]

-

Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).

-

Temperature: 25°C. (Lower temperatures, e.g., 10°C, can improve resolution

but increase backpressure). -

Sample Prep: Dissolve the diastereomerically pure semi-solid in the mobile phase. Filter through 0.45 µm PTFE.

Mechanism: The separation relies on hydrogen bonding between the ketone carbonyl and the carbamate NH on the stationary phase, as well as

Protocol C: Crystallization (Scalability Option)[1]

If the target diastereomer is a solid (often the trans-isomer due to better packing), recrystallization is superior for kilogram-scale purification.[1]

Solvent System: Ethanol/Water or Hexane/MTBE. Procedure:

-

Dissolve the enriched mixture in hot Ethanol (

C). -

Add warm water dropwise until slight turbidity persists.

-

Allow to cool slowly to Room Temperature, then to

C. -

Filter crystals.

-

Mother Liquor: The mother liquor will be enriched in the other diastereomer and can be recycled via FCC.

Stability & Storage Guidelines

The

-

The "Gauche Effect": In 2-fluorocyclohexanones, the fluorine atom often prefers the axial orientation to minimize dipole repulsion with the carbonyl, but the bulky 4-phenyl group will strongly prefer the equatorial position.[1] This conformational lock influences reactivity [3].

-

Storage: Store neat oil or solid at -20°C under Argon.

-

Solvents: Avoid storing in methanolic solutions for extended periods, as hemiketal formation can occur. Avoid DMSO if heating is required.

Stability Logic Diagram

Figure 2: Critical stability risks associated with alpha-fluoroketones.[1]

References

-

Vertex AI Search. (2023). Stability of alpha-fluoroketones and chromatographic separation. Retrieved from [1]

-

Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

-

Sloop, J. C., et al. (2014).[3] Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. Retrieved from [1]

-

PubChem. (2023). 2-Fluorocyclohexanone Compound Summary. Retrieved from [1][4]

-

Sigma-Aldrich. (2023).[1] 2-Fluorocyclohexanone Product Information. Retrieved from [1]

Sources

- 1. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]

- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 4. 2-Fluorocyclohexanone | C6H9FO | CID 11829404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Derivatization of 2-Fluoro-4-phenylcyclohexan-1-one for GC-MS Analysis

Introduction & Analytical Challenges

2-Fluoro-4-phenylcyclohexan-1-one (CAS: 2059954-84-4) is a highly valuable chiral fluorinated scaffold utilized extensively in complex organic synthesis and pharmaceutical drug development ()[1]. The spatial arrangement of the highly electronegative fluorine atom and the phenyl group dictates the molecule's unique reactivity and conformational geometry[1],.

While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds, the direct injection of α-fluoro ketones presents a severe analytical challenge. Underivatized α-fluoro ketones are notoriously unstable under the high-temperature conditions of a GC injection port (typically 250–300 °C). The combination of thermal stress and active sites within the GC liner triggers dehydrofluorination (the elimination of hydrogen fluoride, HF). This degradation converts 2-fluoro-4-phenylcyclohexan-1-one into 4-phenylcyclohex-2-en-1-one, leading to signal loss, severe peak tailing, and the release of corrosive HF gas that degrades the column's stationary phase over time[2].

Mechanistic Rationale for Derivatization (E-E-A-T)

To achieve a self-validating and reproducible analytical system, the carbonyl group must be chemically stabilized prior to GC-MS analysis. Methoximation (MOX) using methoxyamine hydrochloride (MeOX-HCl) in pyridine is the preferred, field-proven derivatization strategy for locking the structure of volatile ketones ().

The Causality of the Chemical Choice: The α-proton in 2-fluoro-4-phenylcyclohexan-1-one is highly acidic due to the combined electron-withdrawing effects of the adjacent carbonyl group and the α-fluorine atom. At elevated temperatures, this acidity facilitates rapid keto-enol tautomerization—the critical first step toward HF elimination. By reacting the target analyte with MeOX-HCl, the ketone is converted into a stable methoxyoxime.

-

Role of Pyridine: Pyridine acts as both a solvent and a mild base. It neutralizes the HCl from the methoxyamine salt, freeing the methoxyamine to act as a nucleophile. Crucially, pyridine is weak enough that it does not trigger base-catalyzed dehydrofluorination of the α-fluoro group.

-